5-Bromo-2-(1H-pyrazol-1-yl)pyridine
Overview
Description
5-Bromo-2-(1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a pyrazole ring at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It has been reported that similar compounds can undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 1H-pyrazole.
Nucleophilic Substitution: 2-Chloropyridine undergoes nucleophilic substitution with 1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form 2-(1H-pyrazol-1-yl)pyridine.
Bromination: The resulting 2-(1H-pyrazol-1-yl)pyridine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-(1H-pyrazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(1H-imidazol-1-yl)pyridine: Similar structure with an imidazole ring instead of a pyrazole ring.
2-(5-Bromo-1H-pyrazol-1-yl)pyridine: Similar structure with the bromine atom on the pyrazole ring.
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure with methyl groups on the pyrazole ring.
Uniqueness
5-Bromo-2-(1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the pyrazole ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of the bromine atom and the pyrazole ring provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
5-bromo-2-pyrazol-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVSSMAJOIOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627136 | |
Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433922-57-7 | |
Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.